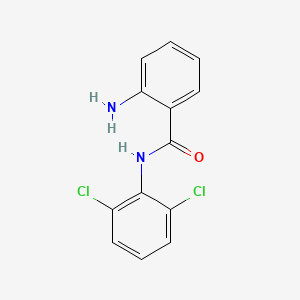

2-amino-N-(2,6-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,6-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-5-3-6-10(15)12(9)17-13(18)8-4-1-2-7-11(8)16/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDXJSCAPUHVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N 2,6 Dichlorophenyl Benzamide and Its Analogues

General Synthetic Strategies for Benzamide (B126) Derivatives

The formation of a stable amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process. The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt. libretexts.org Consequently, most synthetic strategies rely on the "activation" of the carboxylic acid component to facilitate nucleophilic attack by the amine.

Coupling Amines with Carboxylic Acids (e.g., Dicyclohexylcarbodiimide (B1669883) (DCC) and 4-Dimethylaminopyridine (DMAP) methods)

Carbodiimide-mediated coupling is a cornerstone of amide synthesis, particularly in peptide chemistry, due to its mild reaction conditions. Reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. cbijournal.com

The general mechanism involves the carboxylic acid adding to a C=N bond of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orglibretexts.org This intermediate acts as an activated carboxylic acid, readily undergoing nucleophilic attack by the amine to form the desired amide. The driving force for the reaction is the formation of a stable, insoluble dicyclohexylurea (DCU) byproduct in the case of DCC, or a water-soluble urea (B33335) in the case of EDC. libretexts.orgresearchgate.net

While amines, being strong nucleophiles, can react directly with the O-acylisourea intermediate, the reaction can be sluggish. organic-chemistry.org The efficiency of these coupling reactions is often enhanced by the addition of catalysts or additives. 4-Dimethylaminopyridine (DMAP) can serve as an acyl transfer agent, reacting with the intermediate to form a highly reactive acylpyridinium species. nih.gov Similarly, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can react with the O-acylisourea to generate an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine. researchgate.netnih.gov

Table 1: Common Reagents for Carbodiimide Coupling Reactions

| Role | Reagent Name | Abbreviation | Key Feature |

| Coupling Agent | Dicyclohexylcarbodiimide | DCC | Forms insoluble urea byproduct. libretexts.org |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms water-soluble urea byproduct. cbijournal.com |

| Catalyst | 4-Dimethylaminopyridine | DMAP | Acts as an acyl transfer catalyst. nih.gov |

| Additive | 1-Hydroxybenzotriazole | HOBt | Reduces side reactions and increases efficiency. nih.gov |

Condensation Reactions

Direct thermal condensation represents the most atom-economical approach to amide synthesis, involving heating a carboxylic acid and an amine to drive off a molecule of water. libretexts.org This method, however, requires high temperatures (typically above 100°C) to overcome the initial formation of the unreactive ammonium carboxylate salt and to facilitate dehydration. libretexts.orgacsgcipr.org

The reaction is an equilibrium process, and removal of the water byproduct is necessary to drive the reaction to completion. acsgcipr.org This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343). acsgcipr.org While simple and avoiding coupling reagents, the harsh conditions can be a significant drawback. The elevated temperatures may not be suitable for substrates with sensitive functional groups or stereocenters, which could be prone to degradation or racemization. acsgcipr.org Catalysts, such as boric acid derivatives or certain Lewis acids like ZrCl₄, can be employed to facilitate the condensation under milder conditions. nih.govresearchgate.net

Reductive Alkylation Approaches

Reductive alkylation, also known as reductive amination, is a powerful and widely used method for forming carbon-nitrogen bonds in the synthesis of amines. harvard.edu The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in the same pot to the target amine. harvard.eduyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu

It is important to note that this methodology is a primary route to amines, not directly to amides. The standard substrates are carbonyl compounds, not carboxylic acids. Therefore, reductive alkylation is not a conventional strategy for the direct synthesis of benzamides from their constituent carboxylic acid and amine precursors.

Acylation Reactions

One of the most robust and common methods for preparing benzamides is through the acylation of an amine with a reactive carboxylic acid derivative. The most frequently used activated derivative is the acyl chloride.

This two-step process involves:

Activation of the Carboxylic Acid : The benzoic acid derivative is converted into a more electrophilic species, typically a benzoyl chloride. This is commonly achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amine Acylation : The resulting benzoyl chloride is then treated with the desired amine. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine, leading to the formation of the amide bond and hydrochloric acid as a byproduct. A base, such as triethylamine (B128534) (TEA) or pyridine, is usually added to neutralize the HCl generated during the reaction. google.com

This method is highly efficient and broadly applicable to a wide range of benzoic acids and amines.

Cyclization and Ring-Opening Reactions

Alternative strategies for synthesizing specific benzamide structures involve cyclization or ring-opening reactions. For 2-aminobenzamide (B116534) derivatives, a common precursor is isatoic anhydride (B1165640). The reaction of isatoic anhydride with an amine leads to a ring-opening event. The amine nucleophile attacks one of the carbonyl groups, leading to the expulsion of carbon dioxide and the formation of the corresponding 2-aminobenzamide derivative. This provides a direct route to this class of compounds without the need to protect the amino group on the benzoic acid precursor. researchgate.netmdpi.com

Conversely, 2-aminobenzamides can themselves serve as precursors in cyclization reactions. For instance, the diazotization of a 2-amino-N-phenylbenzamide with nitrous acid can be followed by a spontaneous intramolecular cyclization to yield a 3-phenyl-1,2,3-benzotriazin-4(3H)-one. acsgcipr.org These subsequent reactions highlight the synthetic utility of the 2-aminobenzamide scaffold.

Specific Synthetic Routes to 2-Amino-N-(2,6-Dichlorophenyl)benzamide

The synthesis of the target compound, 2-amino-N-(2,6-dichlorophenyl)benzamide, can be efficiently achieved using the acylation strategy outlined in section 2.1.4. This involves the reaction between 2,6-dichloroaniline (B118687) and an activated form of 2-aminobenzoic acid.

The most plausible and direct route is a two-step sequence:

Formation of 2-Aminobenzoyl Chloride : 2-Aminobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid into the more reactive 2-aminobenzoyl chloride.

Amidation : The freshly prepared 2-aminobenzoyl chloride is then reacted with 2,6-dichloroaniline. The amino group of 2,6-dichloroaniline acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the desired amide bond. A non-nucleophilic base is typically added to scavenge the HCl byproduct.

Table 2: Proposed Synthesis of 2-Amino-N-(2,6-Dichlorophenyl)benzamide

| Step | Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

| 1 | 2-Aminobenzoic Acid | Thionyl Chloride (SOCl₂) | - | 2-Aminobenzoyl Chloride | Acyl Chloride Formation |

| 2 | 2-Aminobenzoyl Chloride | 2,6-Dichloroaniline | Base (e.g., Triethylamine) | 2-Amino-N-(2,6-dichlorophenyl)benzamide | Acylation |

An alternative, though less direct, approach could involve an Ullmann condensation. For example, a related compound, 2-((2,6-dichlorophenyl)amino)benzoic acid, is synthesized by a copper-catalyzed reaction between 2-bromobenzoic acid and 2,6-dichloroaniline. rsc.orgnih.gov Following the formation of this precursor, standard coupling methods (as described in 2.1.1) could be employed to form an amide bond at the carboxylic acid functional group with a suitable amine. However, for the specific target molecule, the acylation route remains the most straightforward.

Precursor Synthesis and Intermediate Transformations

One of the most common strategies begins with the activation of a substituted benzoic acid. For instance, 2-aminobenzoic acid can be converted into a more reactive acyl chloride intermediate. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 2-aminobenzoyl chloride is a highly reactive intermediate that can then be coupled with 2,6-dichloroaniline to form the final product.

An alternative and frequently employed route starts with 2-nitrobenzoic acid. This precursor is first converted to 2-nitrobenzoyl chloride, which then undergoes amidation with 2,6-dichloroaniline. This reaction yields the intermediate N-(2,6-dichlorophenyl)-2-nitrobenzamide. The synthesis is completed by the selective reduction of the nitro group to a primary amine. This reduction can be performed using various reagents, with common methods including catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or metal-based reducing agents like tin(II) chloride (SnCl₂·2H₂O). This nitro-reduction pathway is particularly useful as it avoids potential side reactions associated with the free amino group during the initial acylation step.

A third versatile method for generating 2-aminobenzamide structures utilizes isatoic anhydride as a key precursor. nih.govresearchgate.net The reaction of isatoic anhydride with an appropriate amine, in this case, 2,6-dichloroaniline, results in the opening of the anhydride ring and the concomitant formation of the desired 2-aminobenzamide scaffold with the elimination of carbon dioxide. nih.gov This method is advantageous due to the commercial availability of a wide variety of substituted isatoic anhydrides and amines, making it a powerful tool for generating a library of analogues. nih.govresearchgate.net

Table 1: Key Precursors and Synthetic Intermediates

| Precursor | Intermediate(s) | Reagents | Final Product |

| 2-Aminobenzoic Acid | 2-Aminobenzoyl chloride | 1. SOCl₂ 2. 2,6-Dichloroaniline | 2-Amino-N-(2,6-dichlorophenyl)benzamide |

| 2-Nitrobenzoic Acid | 1. 2-Nitrobenzoyl chloride 2. N-(2,6-Dichlorophenyl)-2-nitrobenzamide | 1. SOCl₂ 2. 2,6-Dichloroaniline 3. SnCl₂·2H₂O or H₂/Pd-C | 2-Amino-N-(2,6-dichlorophenyl)benzamide |

| Isatoic Anhydride | N/A (Direct formation) | 2,6-Dichloroaniline | 2-Amino-N-(2,6-dichlorophenyl)benzamide |

Optimisation of Reaction Conditions and Yields

The efficiency and yield of the synthesis of 2-amino-N-(2,6-dichlorophenyl)benzamide are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the use of bases to neutralize acidic byproducts.

In the amidation step involving an acyl chloride and an amine, the reaction is typically performed in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (B95107) (THF), to prevent hydrolysis of the reactive acyl chloride intermediate. acs.org The inclusion of a non-nucleophilic base, for instance, Hünig's base (N,N-diisopropylethylamine) or pyridine, is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine reactant and render it unreactive. nih.gov

Temperature control is also a critical factor. The formation of the acyl chloride using thionyl chloride may require heating at reflux, whereas the subsequent amidation is often carried out at lower temperatures, from 0 °C to room temperature, to minimize the formation of side products. In some cases, higher boiling point solvents like p-cymene (B1678584) have been shown to improve yields compared to toluene by allowing for increased reaction temperatures. acs.org

For syntheses starting from isatoic anhydride, microwave-assisted methods have been developed as a time-efficient and high-yielding alternative to conventional heating. nih.gov This approach can significantly reduce reaction times and often leads to cleaner product formation. nih.govresearchgate.net Furthermore, enzymatic methods using lipases are being explored for amidation reactions, offering high regioselectivity and milder reaction conditions compared to traditional chemical synthesis. nih.gov

Table 2: Optimization Parameters for Amidation Reactions

| Parameter | Condition/Reagent | Rationale | Potential Impact on Yield |

| Solvent | Anhydrous Aprotic (Toluene, THF, p-cymene) | Prevents hydrolysis of acyl chloride intermediate. acs.org | High |

| Base | Non-nucleophilic (Pyridine, DIPEA) | Neutralizes HCl byproduct, preventing amine protonation. nih.gov | High |

| Temperature | 0 °C to Reflux | Controls reaction rate and minimizes side reactions. | Medium to High |

| Catalyst | None (for acyl chloride route); Lipase (enzymatic) | Lipase can improve selectivity under mild conditions. nih.gov | Medium |

| Method | Conventional Heating vs. Microwave Irradiation | Microwave can reduce reaction time and improve efficiency. nih.gov | Medium to High |

Derivatization Strategies and Analogue Preparation

The 2-amino-N-(2,6-dichlorophenyl)benzamide structure serves as a versatile scaffold for the preparation of a diverse range of analogues. Derivatization strategies typically focus on three main areas: substitution on the aryl rings, modification of the linker groups, and the construction of fused or attached heterocyclic systems.

Introduction of Substituents on Aryl Rings

The introduction of various substituents onto the phenyl rings of the benzamide scaffold is a primary strategy for creating analogues. This can be achieved in two main ways: by utilizing substituted starting materials or by performing substitution reactions on a pre-formed intermediate or the final molecule. For example, using a substituted 2-aminobenzoic acid or a substituted 2,6-dichloroaniline allows for the direct incorporation of desired functional groups.

Post-synthesis modification, such as electrophilic aromatic substitution, is also a viable route. For instance, chlorination of the 2-aminobenzamide ring system can be achieved using specific chlorinating agents. The conformation of the final molecule, particularly the dihedral angles between the amide plane and the two aryl rings, can be significantly influenced by the presence and position of these substituents. nih.gov

Modifications of the Amino and Amide Linkages

The primary amino group (–NH₂) at the 2-position of the benzoyl ring is a versatile handle for derivatization. It can be acylated to form secondary amides, alkylated, or used as a nucleophile in various condensation reactions. These modifications can alter the hydrogen bonding capabilities and electronic properties of the molecule. Derivatizing agents such as Dansyl-Cl and Fmoc-Cl are commonly used to modify amine groups, which could be applied to generate fluorescently tagged or otherwise functionalized analogues. nih.gov

Preparation of Heterocyclic Ring-Containing Analogues

The 2-aminobenzamide core is an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net The ortho-positioning of the amino group and the amide linkage facilitates intramolecular cyclization reactions to form fused ring systems.

A prominent example is the synthesis of quinazolinones. 2-Aminobenzamide derivatives can react with aldehydes or ketones in the presence of a catalyst to undergo condensation and cyclization, yielding dihydroquinazolinone structures. acs.org This reaction leverages the nucleophilicity of both the aromatic amino group and the amide nitrogen.

Another important transformation is the conversion to benzotriazinones. The 2-amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt intermediate can then undergo intramolecular cyclization with the amide nitrogen to form a stable 3-aryl-1,2,3-benzotriazin-4(3H)-one ring system.

Furthermore, the 2,6-dichlorophenyl moiety can be replaced entirely with a heterocyclic ring, such as a substituted pyridine, to generate analogues like 2-amino-N-(2-chloropyridin-3-yl)benzamide. researchgate.net These modifications significantly alter the shape, polarity, and biological activity profile of the parent compound. Similarly, complex heterocyclic systems like 1,2,4-oxadiazoles can be appended to the benzamide core through multi-step synthetic sequences. mdpi.com

Table 3: Heterocyclic Analogues Derived from 2-Aminobenzamides

| Heterocyclic System | Synthetic Approach | Key Reagents |

| Quinazolinones | Condensation/cyclization with a carbonyl compound. acs.orgresearchgate.net | Aldehydes, Ketones |

| Benzotriazinones | Diazotization of the 2-amino group followed by intramolecular cyclization. | NaNO₂, HCl |

| Pyridinyl Analogues | Amidation using a heterocyclic amine instead of 2,6-dichloroaniline. researchgate.net | e.g., 3-Amino-2-chloropyridine |

| Oxadiazole-substituted Benzamides | Multi-step synthesis involving cyclization of an amine oxime intermediate. mdpi.com | Amine oxime, Acyl chloride |

Structural Characterization and Conformational Analysis

Spectroscopic Analysis Techniques

Spectroscopy provides critical information about the chemical bonding and functional groups present in the molecule.

FT-IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups within 2-amino-N-(2,6-dichlorophenyl)benzamide. The spectrum confirms the presence of the amide and amino groups. Key absorption bands include the amide I band, which corresponds to the C=O stretching vibration, typically observed around 1680 cm⁻¹. Additionally, characteristic N-H stretching vibrations from both the amide and the primary amine groups are evident, generally appearing in the region of 3300-3500 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | ~3300 |

| Amide I (C=O) | Stretch | ~1680 |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR: In a typical ¹H-NMR spectrum using DMSO-d₆ as a solvent, the aromatic protons of 2-amino-N-(2,6-dichlorophenyl)benzamide appear as a series of multiplets in the range of δ 6.8–8.2 ppm. The two protons of the primary amino (-NH₂) group typically resonate as a broad singlet around δ 5.5 ppm, while the single proton of the amide (-NH-) linkage is observed as a singlet further downfield.

| Proton Type | Solvent | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (Ar-H) | DMSO-d₆ | 6.8 - 8.2 |

| Amine (NH₂) | DMSO-d₆ | ~5.5 (broad singlet) |

| Amide (NH) | DMSO-d₆ | > 8.2 (singlet) |

¹³C-NMR: The ¹³C-NMR spectrum provides further structural confirmation by identifying the distinct carbon environments. The carbonyl carbon (C=O) of the amide group is characteristically found at the low-field end of the spectrum, with a chemical shift around δ 167.1 ppm. The aromatic carbons, including those bonded to chlorine and the amino group, resonate in the typical aromatic region between δ 117 and δ 140 ppm.

| Carbon Type | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Amide) | DMSO-d₆ | 167.1 |

| Aromatic (C-Cl) | DMSO-d₆ | 139.4 |

| Aromatic (C-NH₂) | DMSO-d₆ | 117.4 |

| Other Aromatic | DMSO-d₆ | 122.8 - 133.2 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

While specific crystallographic data for 2-amino-N-(2,6-dichlorophenyl)benzamide is not detailed in the provided search results, analysis of closely related structures, such as 2-chloro-N-(2,6-dichlorophenyl)benzamide, provides valuable comparative insight. This analogue crystallizes in the orthorhombic system with the space group Pca2₁. nih.gov This information defines the symmetry and the arrangement of molecules within the unit cell of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 21.3949 (4) |

| b (Å) | 4.8159 (1) |

| c (Å) | 12.5036 (3) |

| Volume (ų) | 1288.32 (5) |

The solid-state structure reveals significant conformational details. The amide linkage (-CONH-) in N-(2,6-dichlorophenyl)benzamide derivatives consistently adopts a trans conformation, where the amide N-H bond and the carbonyl C=O bond are antiperiplanar. nih.gov A defining feature of 2-amino-N-(2,6-dichlorophenyl)benzamide is the substantial twist between its two aromatic rings. The dihedral angle, which describes the rotation between the plane of the aminobenzoyl ring and the plane of the dichlorophenyl ring, is approximately 58°. This non-planar arrangement is a direct consequence of steric hindrance imposed by the bulky chlorine atoms at the 2 and 6 positions of the phenyl ring, which prevents free rotation around the N-C bond.

The specific conformation of 2-amino-N-(2,6-dichlorophenyl)benzamide is further stabilized by intramolecular hydrogen bonds. rsc.org In related benzamide (B126) structures, an intramolecular hydrogen bond frequently forms between the hydrogen atom of the amide group (N-H) and the oxygen atom of the carbonyl group (C=O). iucr.org This interaction creates a stable six-membered ring motif, often denoted as an S(6) ring, which contributes to the planarity of the amide group itself. iucr.org Additionally, the presence of the ortho-amino group on the benzoyl ring introduces the possibility of another intramolecular hydrogen bond with the carbonyl oxygen, which can further lock the molecule into a preferred conformation.

Intermolecular Interactions and Crystal Packing

Following a comprehensive search of publicly available scientific literature and crystallographic databases, specific experimental data from a single-crystal X-ray diffraction study for 2-amino-N-(2,6-dichlorophenyl)benzamide could not be located. The determination of intermolecular interactions and the precise arrangement of molecules within a crystal lattice, known as crystal packing, is contingent upon the analysis of such crystallographic data.

Without a published crystal structure for 2-amino-N-(2,6-dichlorophenyl)benzamide, a detailed and scientifically accurate account of its specific hydrogen bonding patterns, π-stacking interactions, or other non-covalent forces that govern its solid-state architecture cannot be provided. Consequently, the generation of data tables detailing bond lengths, bond angles, and specific intermolecular contact distances for this compound is not possible.

Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of primary crystallographic data for 2-amino-N-(2,6-dichlorophenyl)benzamide in the reviewed sources.

Structure Activity Relationship Sar Studies of 2 Amino N 2,6 Dichlorophenyl Benzamide Analogues

Impact of Halogen Substitution Patterns (e.g., Dichlorophenyl Group)

The presence and positioning of halogen atoms on the N-phenyl ring are critical determinants of biological activity for many benzamide (B126) analogues. The 2,6-dichloro substitution pattern, in particular, is a recurring motif in potent anticonvulsant and enzyme-inhibiting compounds, largely due to its influence on the molecule's conformation and electronic properties.

The steric hindrance provided by the two ortho-chloro groups forces the dichlorophenyl ring to adopt a twisted conformation relative to the plane of the amide linker. This specific three-dimensional arrangement is often essential for fitting into the binding pocket of a target protein. Studies on related anticonvulsant structures have underscored the importance of this disubstitution. For instance, the potent anti-seizure activity of 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide) and its analogue 4-amino-N-(2-ethylphenyl)benzamide highlights that maintaining this specific low-energy conformation is key to their function. nih.gov

The position of the chlorine atoms is also crucial. A study on dichlorophenyl propanamides revealed significant differences in anticonvulsant activity among isomers. The 2,3-dichloro (DCP23) and 2,5-dichloro (DCP25) isomers offered significant protection against picrotoxin-induced seizures, whereas the 3,4-dichloro (DCP34) isomer was inactive. ajopred.com This demonstrates that specific substitution patterns are required for desired pharmacological effects.

Furthermore, the type of halogen and its location can fine-tune activity. In a series of aryl semicarbazones, another class of anticonvulsants, a comprehensive SAR study established a clear order of activity related to the halogen on the primary aryl ring: 4-F > 2-Br = 3-Br = 4-Cl. nih.gov The 4-fluorophenyl substituted compounds emerged as the most potent agents across multiple seizure models. nih.gov Similarly, for a series of isatin-based anticonvulsants, fluorine substitution at the ortho and para positions of an N-phenylbenzamide moiety resulted in significant anti-seizure effects. nih.gov For urease inhibition, compounds featuring 2,3-dichloro and 2-fluoro phenyl substitutions were identified as being particularly effective. researchgate.net

| Compound Series | Substitution Pattern | Observed Activity | Reference |

| Dichlorophenyl propanamides | 2,3-dichloro | Anticonvulsant | ajopred.com |

| Dichlorophenyl propanamides | 2,5-dichloro | Anticonvulsant | ajopred.com |

| Dichlorophenyl propanamides | 3,4-dichloro | Inactive (anticonvulsant) | ajopred.com |

| Aryl semicarbazones | 4-fluoro | Most potent anticonvulsant | nih.gov |

| Aryl semicarbazones | 4-chloro | Active anticonvulsant | nih.gov |

| Isatin-benzamides | 2-fluoro / 4-fluoro | Anticonvulsant | nih.gov |

| Phenyl urease inhibitors | 2,3-dichloro | Potent urease inhibition | researchgate.net |

Influence of Amino Group Modifications

The basicity and hydrogen-bonding capacity of the amino group often allow it to act as a crucial anchoring point within a receptor's active site. Research into 2-(N-substituted)-aminobenzimidazoles, which are structurally related to aminobenzamides, has shown that modifications to the amino group are central to their activity as inhibitors of small conductance Ca2+-activated K+ (SK) channels. nih.gov In this series, N-substitution on the amino group was systematically explored to optimize potency. nih.gov

While direct modification of the 2-amino group in the title compound is less commonly reported for anticonvulsant activity, its presence is often conserved. However, studies on positional isomers provide insight. For example, 3-aminobenzamide (B1265367) is a known inhibitor of adenosine-diphosphoribosyl transferase (ADPRT), an enzyme involved in DNA repair. nih.gov This activity is critical in its ability to interfere with the life cycle of parasites like Trypanosoma brucei. nih.gov This indicates that moving the amino group from the ortho to the meta position can completely switch the compound's biological target and therapeutic application. The synthesis of various 2-aminobenzamide (B116534) derivatives for antimicrobial screening often retains the free 2-amino group, implying its role as a key pharmacophoric element for that activity as well. nih.gov

Role of Benzamide Backbone Modifications

One strategy involves replacing the benzamide moiety with a different linking group. For example, replacing the amide with a semicarbazone linker created a potent new class of anticonvulsants. nih.gov This change fundamentally alters the geometry and electronic distribution of the molecule while preserving the spatial relationship between the two aryl domains. Conversely, attempts to modify the backbone of other anticonvulsant scaffolds have shown that not all changes are beneficial. In one study of isatin-based derivatives, the insertion of a p-aminobenzoic acid linker was found to reduce, rather than enhance, anticonvulsant potency. nih.gov

Another approach involves modifying the benzoyl ring or the amide group to form new heterocyclic systems. The condensation of 2-aminobenzamide with ketones can lead to the formation of dihydroquinazolinones. acs.org This demonstrates the synthetic utility of the 2-aminobenzamide structure as a precursor for other pharmacologically relevant scaffolds, as quinazolinones themselves are a well-established class of anticonvulsant agents. acs.orgnih.gov Such transformations highlight that the benzamide backbone is not merely a passive scaffold but a reactive component that can be leveraged to create novel and structurally diverse compounds.

Structure-Activity Relationships for Specific Biological Targets

The specific SAR of 2-amino-N-(2,6-dichlorophenyl)benzamide analogues is highly dependent on the biological target being investigated. The optimal structural features for anticonvulsant activity, for instance, may differ significantly from those required for enzyme inhibition.

Anticonvulsant Activity

The 2-amino-N-arylbenzamide framework is a well-established pharmacophore for anticonvulsant drugs. The key features generally required for activity include a substituted aromatic ring (the dichlorophenyl group), an amide linker, and a second aromatic ring (the aminobenzoyl moiety). The SAR for this class is often defined by the "four-point pharmacophore model," which includes two hydrophobic sites, a hydrogen bond donor/acceptor, and an electron-donating group.

As discussed, the 2,6-disubstitution on the N-phenyl ring is critical. Analogues with 2,6-dichloro or 2,6-dimethyl groups consistently show high potency in the maximal electroshock seizure (MES) model, a primary screen for drugs effective against generalized tonic-clonic seizures. nih.gov The nature of the substituent on the other ring also matters. In a series of phenoxyphenyl-1,3,4-oxadiazole hybrids, which contain a related N-phenylacetamide core, a 2-chloro substituent was found to produce a more potent anticonvulsant than a 3-chloro analogue. nih.gov

| Compound Class | Key Structural Feature | Anticonvulsant Activity (MES Screen) | Reference |

| N-Arylbenzamides | 4-Amino-N-(2,6-dimethylphenyl) | Potent | nih.gov |

| Dichlorophenyl Propanamides | 2,5-dichloro substitution | 75% protection (at 100 mg/kg) | ajopred.com |

| Aryl Semicarbazones | 4-Fluorophenyl substitution | Highly potent | nih.gov |

| Isatin-Benzamides | 2-Chlorophenyl substitution | 100% protection (at 30 mg/kg) | nih.gov |

| N-Phenylacetamides | 2-Chlorophenyl substitution | More potent than 3-chloro isomer | nih.gov |

Trypanosoma brucei Inhibition

Analogues of aminobenzamide have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. The mechanism often involves the inhibition of parasite-specific enzymes. 3-Aminobenzamide inhibits the enzyme ADPRT, which is essential for the parasite's process of antigenic variation—its primary method of evading the host immune system. nih.gov Treatment with 3-aminobenzamide was shown to reduce the rate of antigenic switching by 15-fold in an animal model. nih.gov

While direct data on 2-amino-N-(2,6-dichlorophenyl)benzamide is limited, SAR from related trypanocidal agents underscores the importance of a chlorinated aromatic "head group." In the development of ascofuranone (B1665194) analogues as inhibitors of trypanosome alternative oxidase (TAO), chlorination of the aromatic ring was found to contribute significantly to the potency and selectivity of the compounds against the parasite. nih.gov This suggests that the 2,6-dichlorophenyl moiety could be a favorable feature for antitrypanosomal activity.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogens, including Helicobacter pylori. The 2,6-dichlorophenylamino moiety is present in the structure of diclofenac (B195802), a non-steroidal anti-inflammatory drug. Researchers have successfully used diclofenac as a starting point to develop potent urease inhibitors. By conjugating diclofenac with various sulfa drugs, a series of new benzamide-acetamide compounds were created. nih.gov

The resulting analogues, which retain the core structure of a dichlorophenyl group linked to a phenyl ring via an amine, showed potent, competitive inhibition of urease. The most active compounds had IC₅₀ values in the low micromolar range. nih.gov This indicates that the N-(2,6-dichlorophenyl) moiety is a highly effective pharmacophore for targeting the active site of urease. Molecular docking studies of these compounds suggest that the dichlorophenyl ring engages in hydrophobic interactions within the enzyme's active site, while other parts of the molecule interact with key nickel ions essential for catalysis. nih.gov

| Compound Series | Key Structural Feature | Urease Inhibition (IC₅₀) | Reference |

| Diclofenac-Sulfanilamide Conjugate | Retains N-(2,6-dichlorophenyl)amino core | 3.59 µM | nih.gov |

| Diclofenac-Sulfaguanidine Conjugate | Retains N-(2,6-dichlorophenyl)amino core | 4.35 µM | nih.gov |

| Diclofenac-Sulfacetamide Conjugate | Retains N-(2,6-dichlorophenyl)amino core | 5.49 µM | nih.gov |

Pharmacological and Biological Activities

Antimicrobial Properties

Studies have indicated that 2-amino-N-(2,6-dichlorophenyl)benzamide and its derivatives possess a spectrum of antimicrobial properties, including antibacterial, antifungal, and antimycobacterial activities.

Antibacterial Activity

While extensive research on a broad range of bacteria is not widely documented, the antibacterial potential of benzamide (B126) derivatives has been noted. For instance, certain derivatives have been synthesized and evaluated for their activity against various bacterial strains. The core structure of 2-amino-N-(2,6-dichlorophenyl)benzamide suggests its potential to interfere with bacterial growth processes. However, specific data regarding its activity against Escherichia coli remains a subject for more detailed investigation.

Antifungal Activity

The antifungal properties of 2-amino-N-phenylbenzamides have been explored against several fungal species. Some derivatives have demonstrated moderate activity against Trichophyton mentagrophytes, a fungus responsible for skin infections. However, significant activity against other fungal strains, such as Candida albicans, has not been consistently observed across all tested compounds within this chemical class. The structure of 2-amino-N-(2,6-dichlorophenyl)benzamide, with its specific substitutions, influences its antifungal efficacy.

Antimycobacterial Activity

A notable area of investigation for 2-amino-N-phenylbenzamides has been their activity against various species of Mycobacterium. Research has shown that certain substituted 2-amino-N-phenylbenzamides exhibit significant in vitro activity against Mycobacterium tuberculosis, as well as against atypical mycobacterial strains like M. avium and M. kansasii. The presence of a chloro substituent on the benzamide portion of the molecule has been found to enhance antimycobacterial activity. Specifically, some 5-chloro derivatives have shown greater potency against atypical strains than the commonly used drug isoniazid.

Anticancer and Antiproliferative Activities

In addition to its antimicrobial potential, 2-amino-N-(2,6-dichlorophenyl)benzamide has been investigated for its role in cancer therapy, particularly its ability to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Cancer Cell Growth

Research into benzamide derivatives has highlighted their potential as anticancer agents. The compound 2-amino-N-(2,6-dichlorophenyl)benzamide has been identified as a molecule of interest for its ability to target specific components involved in the progression of cancer. These targets can include kinases and other enzymes that are crucial for the survival and proliferation of cancer cells. By inhibiting these targets, the compound can effectively arrest the growth of tumor cells, making it a candidate for the development of new anticancer therapies.

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Studies on benzamide derivatives have shown that they can trigger this process in cancer cells. The interaction of 2-amino-N-(2,6-dichlorophenyl)benzamide with cellular targets can lead to the activation of apoptotic pathways, resulting in the self-destruction of malignant cells. This process is a critical component of effective cancer treatment, as it eliminates cancer cells in a controlled manner, minimizing damage to surrounding healthy tissues.

Activity against Leukemia and Prostate Cancer Cell Lines (for analogues)

Analogues of 2-amino-N-(2,6-dichlorophenyl)benzamide have demonstrated notable antiproliferative activity against various cancer cell lines, particularly those associated with leukemia. One such analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been a subject of study for its potential as an HDAC inhibitor. nih.govnih.gov In vitro antiproliferative assays showed that FNA exhibited significant inhibitory effects on a range of solid and non-solid tumor cell lines. nih.gov

The compound was particularly effective against leukemia cell lines, including U937 and K562. nih.gov The potency of FNA against these and other cancer cell lines is detailed in the table below, showcasing its broad-spectrum potential. nih.gov Further studies indicated that FNA's antitumor activity is linked to the promotion of apoptosis and cell cycle arrest at the G2/M phase. nih.govnih.gov In vivo studies using a xenograft model confirmed that FNA could effectively inhibit tumor growth. nih.gov

| Cell Line | Cancer Type | FNA IC₅₀ (μM) | SAHA IC₅₀ (μM) |

|---|---|---|---|

| HepG2 | Liver Cancer | 1.30 | 17.25 |

| U937 | Leukemia | 0.55 | N/A |

| H460 | Lung Cancer | 4.73 | N/A |

| FTC-133 | Thyroid Cancer | 9.09 | N/A |

| HELA | Cervical Cancer | 1.41 | N/A |

| K562 | Chronic Myelogenous Leukemia | 1.31 | N/A |

Anti-inflammatory Effects

Derivatives of benzamide have been investigated for their anti-inflammatory properties. The link between inflammation and cancer has prompted research into dual-action agents that can target both pathways. nih.gov N-2-(Phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and topoisomerase I (Topo I), a target for cancer therapy. nih.gov One of the optimized compounds, 1H-30, demonstrated both anti-inflammatory and anticancer effects, partly through the inhibition of the NF-κB pathway. nih.gov

Furthermore, studies on acid chloride derivatives of a structurally similar compound, 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamide, have shown anti-inflammatory activity comparable to that of the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. researchgate.net

Antioxidant Activity

Certain derivatives of 2-amino-N-phenyl-carboxamide have exhibited antioxidant properties. For instance, acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamide were found to possess antioxidant activity comparable to ascorbic acid, a well-known antioxidant. researchgate.net

In another study, novel 4,6-diphenylpyrimidine (B189498) substituted benzamide derivatives were synthesized and evaluated for their biological activities. sciensage.info The results from these evaluations confirmed that the designed compounds exhibited antioxidant activity. sciensage.info The capacity of these compounds to counteract oxidative stress suggests a potential therapeutic application in conditions where free radical damage is implicated.

Central Nervous System Activities (for related benzamide derivatives)

The benzamide scaffold is a common feature in compounds targeting the central nervous system (CNS). Various substituted benzamides have been explored for their potential CNS-depressant and hypotensive activities. nih.gov Pharmacological research into newly synthesized benzamides has revealed a range of effects on CNS functions; for example, one analogue was found to cause a statistically significant increase in motor activity. researchgate.net

The versatility of benzamide derivatives is further highlighted by their potential use in treating a wide array of CNS disorders. These include depression, anxiety disorders, schizophrenia, Parkinson's disease, and neurodegenerative disorders such as Alzheimer's disease. google.com The anxiolytic-like effects of a new 2,3-benzodiazepine derivative were demonstrated in mice, where the compound produced calming effects without causing memory impairment. mdpi.com

Miscellaneous Biological Activities

A significant area of research has been the activity of benzamide derivatives against the protozoan parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or "sleeping sickness". nih.govnih.gov A phenotypic screening of a compound library led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for drug development. nih.govnih.gov

Through a hit-to-lead medicinal chemistry effort, a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were synthesized and evaluated. nih.gov This optimization process led to the discovery of highly potent compounds, with the most active analogue, compound 73, exhibiting an in vitro EC₅₀ of 0.001 μM against T. brucei. nih.govnih.gov This compound was found to be orally bioavailable and showed good plasma and brain exposure in mice, successfully curing two out of three infected mice in an acute model of the disease. nih.govnih.govresearchgate.net

| Compound | Structure Modification | EC₅₀ against T. brucei (μM) |

|---|---|---|

| Initial Hit | N-(2-aminoethyl)-N-phenyl benzamide core | >10 |

| 43 | 2-trifluoromethyl-4-fluorobenzoyl derivative | 0.59 |

| 73 | Optimized N-(2-aminoethyl)-N-benzyloxyphenyl benzamide | 0.001 |

Derivatives of dichlorophenyl-containing compounds have been investigated as inhibitors of the enzyme urease. core.ac.ukresearchgate.net Urease is implicated in the pathogenesis of diseases caused by Helicobacter pylori, such as gastric and peptic ulcers, as it allows the bacteria to survive in the acidic environment of the stomach. core.ac.uk

In one study, urea (B33335) and thiourea (B124793) derivatives of dipeptides were conjugated to 2,3-dichlorophenyl piperazine. core.ac.ukresearchgate.net Many of the synthesized analogues were found to be effective inhibitors of urease activity. core.ac.ukresearchgate.net Notably, one of the thiourea conjugates demonstrated a potency nearly ten times greater than the reference standard, with an IC₅₀ value of 2 µM compared to 21.0±0.11 µM for the standard. core.ac.ukresearchgate.net This highlights the potential of this chemical scaffold in designing potent enzyme inhibitors.

Plant-Related Biological Effects of 2-amino-N-(2,6-dichlorophenyl)benzamide

Following a comprehensive review of scientific literature and chemical databases, no specific research findings detailing the plant-related biological effects, such as photosynthesis inhibition or anti-plant virus activities, of the compound 2-amino-N-(2,6-dichlorophenyl)benzamide have been identified.

The available information on this specific chemical, whose Chemical Abstracts Service (CAS) registry number is 34489-94-6, primarily pertains to its synthesis and potential applications in medicinal chemistry, particularly in the areas of anticancer and antimicrobial research . These areas fall outside the specified scope of this article.

While the broader class of benzamide and salicylanilide (B1680751) derivatives includes compounds with known biological activities in plants, such as herbicidal or molluscicidal effects, this information is not directly applicable to 2-amino-N-(2,6-dichlorophenyl)benzamide tsijournals.commdpi.comepo.org. Scientific rigor demands that data from structurally different molecules not be extrapolated without direct experimental evidence.

Therefore, due to the absence of published research on the subject, a detailed discussion and data tables concerning the photosynthesis inhibition or anti-plant virus properties of 2-amino-N-(2,6-dichlorophenyl)benzamide cannot be provided at this time.

Mechanistic Insights into Biological Action

Molecular Targets and Receptor Interactions

The biological activity of 2-amino-N-(2,6-dichlorophenyl)benzamide and its structural analogs is rooted in their ability to interact with a range of molecular targets, including specific proteins and enzymes. These interactions are fundamental to their observed pharmacological effects.

Interaction with Specific Proteins (e.g., 2X08 protein for antioxidant activity)

While specific interactions with the 2X08 protein have not been detailed in the available literature for 2-amino-N-(2,6-dichlorophenyl)benzamide, the broader class of N-phenylbenzamide derivatives has been noted for its antioxidant properties. ontosight.ai Research into related N-phenyl benzamidine (B55565) derivatives has demonstrated significant free radical scavenging activity. researchgate.net The antioxidant mechanism for this class of compounds is generally attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species, thereby mitigating oxidative stress. ontosight.airesearchgate.net The specific substituents on the phenyl rings can influence the antioxidant potency of the molecule. researchgate.net

Enzyme Inhibition Mechanisms (e.g., urease inhibition kinetics)

Compounds structurally related to 2-amino-N-(2,6-dichlorophenyl)benzamide have been investigated as inhibitors of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori. nih.gov

The inhibition mechanism often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. Studies on halo-substituted mixed ester/amide-based derivatives and benzamide-acetamide conjugates have revealed their potential as urease inhibitors. nih.govnih.govacs.org Kinetic analyses are crucial for understanding the nature of this inhibition. For instance, kinetic studies of certain amide derivatives have demonstrated a mixed type of inhibition. proquest.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The structural similarity of some benzamide (B126) and sulfonamide derivatives to urea allows them to compete for binding at the active site. acs.org

Kinase Inhibition (e.g., Bcr-Abl)

The N-phenylbenzamide scaffold is a key structural feature in several potent kinase inhibitors, particularly those targeting the Bcr-Abl tyrosine kinase, which is a hallmark of chronic myeloid leukemia (CML). nih.gov The groundbreaking drug imatinib (B729) and the second-generation inhibitor nilotinib (B1678881) both contain this core structure. nih.govmdpi.com

These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and halting the signaling cascade that drives cell proliferation. nih.gov Research has focused on designing novel benzamide derivatives to overcome resistance to existing drugs, which often arises from point mutations in the kinase domain, such as the T315I "gatekeeper" mutation. tandfonline.com Computational docking and molecular dynamics simulations of new imidazole-based N-phenylbenzamide derivatives have shown stable complex formation with the ABL1 kinase protein, indicating a high binding affinity. nih.gov Certain 3-substituted benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors, with some showing promise for treating resistant forms of CML. nih.gov

Histone Deacetylase (HDAC) Inhibition

The N-(2-aminophenyl)benzamide functionality is a well-established zinc-binding group utilized in the design of Histone Deacetylase (HDAC) inhibitors. acs.org HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov

N-(2-aminophenyl)benzamide derivatives function by chelating the zinc ion (Zn²⁺) in the active site of Class I and Class II HDACs, which is essential for their catalytic activity. sphinxsai.com This interaction blocks the deacetylation of histone proteins, leading to chromatin relaxation and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Numerous studies have highlighted the potency and selectivity of these compounds. For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) shows a clear selectivity for Class I HDACs, with significantly higher potency against HDAC1 compared to HDAC2 and HDAC3. nih.gov Another novel series of inhibitors featuring a chiral oxazoline (B21484) capping group linked to the N-(2-aminophenyl)benzamide unit also demonstrated high potency and selectivity for Class I HDACs, particularly HDAC3. acs.org

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | nih.gov |

| Compound 15k (chiral oxazoline derivative) | 80 | 110 | 6 (HDAC3-NCoR2) | acs.org |

Muscarinic Receptor Ligand Interactions (for related compounds)

While direct interaction of 2-amino-N-(2,6-dichlorophenyl)benzamide with muscarinic receptors is not documented, the principles of ligand binding to these G protein-coupled receptors (GPCRs) provide a framework for understanding potential interactions of related compounds. Muscarinic acetylcholine (B1216132) receptors (mAChRs) have a highly conserved orthosteric binding site where the endogenous agonist, acetylcholine, binds. mdpi.com

Most muscarinic ligands possess a cationic nitrogen group that forms a key ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain 3. mdpi.com However, research has shown that uncharged ligands can also bind with high affinity, suggesting that non-polar interactions within the hydrophobic binding pocket can be sufficient to drive binding. mdpi.comnih.gov Furthermore, allosteric sites, which are topographically distinct from the orthosteric site, offer an alternative mechanism for receptor modulation, allowing for greater subtype selectivity. mdpi.com

Ryanodine Receptor Agonism/Antagonism (for related compounds)

Ryanodine receptors (RyRs) are large ion channels responsible for the release of calcium from intracellular stores, a critical process in muscle contraction and neuronal signaling. Modulation of these receptors by small molecules can either activate (agonism) or inhibit (antagonism) channel opening.

Structurally related compounds, such as the class of diamide (B1670390) insecticides (which includes anthranilic diamides), are potent modulators of insect RyRs. nih.gov Cryo-electron microscopy studies have revealed that these molecules bind to a specific site on the receptor, involving the S4-S5 linker and transmembrane helices, which induces a conformational change that triggers channel opening. nih.gov This detailed structural understanding provides a basis for how other amide-containing compounds might interact with and modulate RyR function, serving as a foundation for developing selective pesticides or therapeutics for human myopathies linked to RyR dysfunction.

Cellular Pathways and Signaling Modulation

While the precise molecular targets for 2-amino-N-(2,6-dichlorophenyl)benzamide are the subject of ongoing scientific investigation, research into structurally similar benzamide derivatives has revealed several potential cellular mechanisms of action. A prominent pathway identified for related compounds involves the inhibition of histone deacetylases (HDACs). frontiersin.orgnih.govnih.gov HDACs are a class of enzymes crucial for regulating gene expression through the deacetylation of histone proteins, which leads to chromatin condensation and transcriptional repression. nih.gov Inhibition of these enzymes can restore the expression of tumor suppressor genes, making HDAC inhibitors a significant area of interest in oncology research. frontiersin.orgnih.gov

For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been identified as a selective inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3). frontiersin.org Studies on this and similar molecules show that their antitumor effects are linked to the induction of G2/M phase cell cycle arrest and apoptosis (programmed cell death). frontiersin.orgnih.gov Another potential mechanism, suggested by studies on pentacyclic benzimidazole (B57391) derivatives, is direct interaction with nucleic acids, possibly through a mixed binding mode that includes intercalation and binding along the polynucleotide backbone. mdpi.com These findings suggest that the biological activity of 2-amino-N-(2,6-dichlorophenyl)benzamide may stem from its ability to interfere with critical cellular processes such as gene regulation, cell division, and survival.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological properties of 2-amino-N-(2,6-dichlorophenyl)benzamide and related compounds are typically characterized through a series of established in vitro and in vivo assays. These methodologies are designed to assess the compound's biological activity, potency, and spectrum of effects at the cellular and organismal levels.

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of benzamide derivatives on various cell lines, particularly human cancer cells. mdpi.com

A commonly used method is the MTT assay , which measures cell viability. This colorimetric assay quantifies the metabolic activity of living cells, providing data on how the compound affects cell proliferation. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. frontiersin.org

Flow cytometry is another critical technique used to analyze the effects of these compounds on the cell cycle and apoptosis. nih.gov By treating cancer cells with the compound, researchers can determine if it causes cell cycle arrest at specific phases (e.g., G1 or G2/M) or induces apoptosis, providing deeper insight into its mechanism of action. frontiersin.orgnih.gov For example, studies on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide in HepG2 liver cancer cells revealed a dose-dependent increase in the percentage of cells in the G2/M phase. frontiersin.org

The table below summarizes findings from cell-based assays on a related benzamide derivative, illustrating the type of data generated through these methodologies.

| Compound | Cell Line | Assay | Finding | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | A2780 (Ovarian Cancer) | MTT | IC50 = 2.66 µM | frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HepG2 (Liver Cancer) | MTT | IC50 = 1.73 µM | frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HepG2 (Liver Cancer) | Flow Cytometry | Induced G2/M phase cell cycle arrest | frontiersin.org |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HepG2 (Liver Cancer) | MTT | IC50 = 1.30 µM | nih.gov |

This interactive table provides data for structurally similar compounds to illustrate the application of cell-based assay methodologies.

The antimicrobial potential of benzamide derivatives is evaluated using standardized microbiological assays against a panel of both Gram-positive and Gram-negative bacteria. nanobioletters.comjpionline.org

The disc diffusion method is a qualitative or semi-quantitative assay where paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is measured to assess the compound's activity. nanobioletters.com

For quantitative assessment, the two-fold serial dilution method is employed to determine the Minimum Inhibitory Concentration (MIC). nanobioletters.com This involves preparing a series of decreasing concentrations of the compound in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after an incubation period. nanobioletters.com These assays are crucial for establishing the potency and spectrum of a compound's antibacterial effects.

The following table presents illustrative results from antimicrobial assays performed on various N-benzamide derivatives, demonstrating the data obtained from these evaluation methods.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| 5a | E. coli | 31 | 3.12 | nanobioletters.com |

| 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

This interactive table showcases sample data for different benzamide derivatives to exemplify the outcomes of microbial growth inhibition assays.

Information regarding the evaluation of 2-amino-N-(2,6-dichlorophenyl)benzamide or its closely related analogues in photosynthesis inhibition assays is not prominently available in the reviewed scientific literature. This type of assay is typically more relevant for compounds being investigated as herbicides.

Computational and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been employed to elucidate how 2-amino-N-(2,6-dichlorophenyl)benzamide interacts with biological targets. For instance, in studies related to coagulation Factor Xa (FXa), a critical enzyme in the blood clotting cascade, docking simulations revealed specific binding modes. These simulations showed that the 2,6-dichloro substituents on the phenyl ring are crucial for fitting into the hydrophobic subpockets of the FXa S4 binding site. Concurrently, the benzamide (B126) core of the molecule acts as an anchor, forming π-stacking interactions with the aromatic ring of the amino acid residue Tyr228 within the active site. This dual interaction firmly positions the compound, suggesting a mechanism for its inhibitory potential against this enzyme.

Beyond predicting the orientation, docking algorithms also estimate the strength of the interaction, or binding affinity, typically as a score or an estimated inhibition constant (Kᵢ). For benzamide derivatives, these estimations have been critical in understanding structure-activity relationships. In thrombin inhibition assays, the presence of the dichlorophenyl group in compounds structurally similar to 2-amino-N-(2,6-dichlorophenyl)benzamide was shown to improve target affinity significantly. For example, a dichlorinated analog demonstrated an 18-fold increase in affinity compared to its mono-chlorinated counterparts, highlighting the importance of the specific substitution pattern for potent biological activity.

| Compound Analog | Binding Affinity (Kᵢ) | Fold Improvement |

|---|---|---|

| Mono-chlorinated Analog | 427 nM | - |

| Di-chlorinated Analog | 23.8 nM | 18x |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. archivepp.com These models are built by correlating variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with observed changes in activity.

For the broader class of benzamide derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activity against targets like histone deacetylase (HDAC). nih.gov These models have shown that hydrophobic character is a crucial determinant for the inhibitory activity of aminophenyl benzamides. nih.gov The inclusion of hydrophobic substituents tends to enhance inhibition, while hydrogen bond donating groups also contribute positively. nih.gov Conversely, electron-withdrawing groups can have a negative influence on potency. nih.gov While specific QSAR models exclusively for 2-amino-N-(2,6-dichlorophenyl)benzamide are not detailed in the available literature, the principles derived from related benzamides provide valuable guidelines for designing new analogs with potentially improved activity. nih.govunair.ac.idjppres.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 2-amino-N-(2,6-dichlorophenyl)benzamide, key pharmacophoric features have been identified, which are instrumental for its interaction with biological targets.

These features can be used to create a 3D query for virtual screening of large compound libraries to identify other molecules with similar interaction potential. This process, often combined with molecular docking, helps to prioritize candidates for experimental testing, accelerating the discovery of novel active compounds. nih.gov

| Pharmacophoric Feature | Description | Details |

|---|---|---|

| Hydrogen Bond Acceptor | The amide carbonyl group | - |

| Hydrophobic Domain | The dichlorophenyl ring | π-cloud surface area: 68 Ų |

| Hydrogen Bond Donors | Amine and Amide N-H groups | 2 features |

| Aromatic Rings | Benzene (B151609) and Dichlorophenyl rings | 2 features |

Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.orgkarazin.ua These simulations provide insights into the conformational flexibility of a molecule and the stability of its interactions with a target protein. For compounds like 2-amino-N-(2,6-dichlorophenyl)benzamide, MD can be used to simulate solvation effects in polar solvents and to validate the stability of binding poses predicted by molecular docking. rsc.orgnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between neighboring molecules. researchgate.netiucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.1% |

| C···H / H···C | 22.5% |

| Cl···H / H···Cl | 14.1% |

| O···H / H···O | 11.9% |

| N···H / H···N | 9.7% |

Medicinal Chemistry Applications and Drug Discovery Potential

Design Principles for Novel Therapeutic Agents

The design of new drugs based on the 2-amino-N-(2,6-dichlorophenyl)benzamide structure is guided by key pharmacophoric features. The 2,6-dichlorophenyl group is a critical component, often utilized to enhance binding affinity by occupying hydrophobic pockets within target proteins. Molecular docking studies have shown that these dichloro substituents can effectively fill hydrophobic subpockets in enzyme active sites, such as the S4 binding site of Factor Xa. This interaction significantly improves target affinity, as demonstrated by an 18-fold enhancement in thrombin inhibition compared to mono-chlorinated analogs.

The benzamide (B126) core itself serves as an anchor, often participating in crucial interactions like π-stacking with aromatic amino acid residues, such as Tyrosine, in the target's binding site. The amino group on the benzoyl ring offers a site for further modification to modulate solubility, introduce additional binding interactions, or alter the compound's pharmacokinetic profile. Computational approaches, including 3D-QSAR and pharmacophore modeling, are employed to identify essential features for activity and to guide the synthesis of more potent derivatives. nih.gov These principles highlight the compound as a versatile scaffold for optimizing inhibitors for various targets, including kinases and proteases.

Lead Optimization and Compound Development

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For benzamide derivatives, this process often involves structure-based design. For instance, in the development of Tyrosine Kinase 2 (TYK2) inhibitors, the introduction of a 2,6-dichloro-4-cyanophenyl group to a related benzamide scaffold significantly improved both potency and selectivity against other Janus kinases (JAK1 and JAK2). nih.gov

The optimization process for benzamide-based compounds can be guided by the following strategies:

Substitution on the Phenyl Rings: Adding or modifying substituents on either the benzoyl or the dichlorophenyl ring can fine-tune the electronic and steric properties of the molecule, enhancing target engagement and selectivity.

Modification of the Amide Linker: Altering the amide bond can impact the compound's conformation and stability, potentially leading to improved oral bioavailability and metabolic profiles.

Scaffold Hopping: Replacing the core benzamide structure with a bioisosteric equivalent, such as a 2-aminoquinazoline, can maintain the essential guanidine-like linkage required for activity while improving drug-like properties. nih.gov

This iterative process of design, synthesis, and testing allows for the development of compounds with superior therapeutic potential from an initial lead molecule. nih.gov

Dual-Targeting Strategies (e.g., Bcr-Abl and HDAC dual inhibitors)

A significant area of interest for 2-amino-N-(2,6-dichlorophenyl)benzamide is its potential as a dual inhibitor, particularly targeting enzymes involved in cancer progression like the breakpoint cluster region-Abelson kinase (Bcr-Abl) and histone deacetylases (HDACs). Chronic Myeloid Leukemia (CML) is characterized by the Bcr-Abl fusion oncoprotein. nih.gov While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl are effective, drug resistance is a major challenge. nih.govspringernature.com

HDACs are also crucial therapeutic targets in cancer, and their inhibition can lead to cell cycle arrest and apoptosis. The development of dual inhibitors that can simultaneously target both Bcr-Abl and HDACs presents a promising strategy to overcome TKI resistance and enhance therapeutic efficacy in CML. springernature.com Research has shown that combining HDAC inhibitors with TKIs can have synergistic inhibitory effects on the proliferation of Bcr-Abl mutant cells. researchgate.net The 2-amino-N-(2,6-dichlorophenyl)benzamide scaffold is being investigated for this purpose, aiming to create a single molecule that can modulate both pathways, potentially leading to more robust and durable responses in cancer treatment.

Table 1: Key Molecular Targets for 2-amino-N-(2,6-dichlorophenyl)benzamide Derivatives

| Target Class | Specific Target | Therapeutic Area | Rationale for Targeting |

|---|---|---|---|

| Kinase | Bcr-Abl | Oncology (CML) | Inhibition of the fusion protein driving leukemia proliferation. nih.gov |

| Epigenetic Modifier | HDACs | Oncology | Induction of cell cycle arrest and apoptosis in cancer cells. |

| Protease | Thrombin, Factor Xa | Cardiovascular | Anticoagulant effects through inhibition of key clotting factors. |

| Kinase | TYK2 | Inflammation/Autoimmune | Modulation of cytokine signaling pathways. nih.gov |

Role in Developing Antiparasitic Agents

Benzamide and related nitrogen-containing heterocyclic structures are recognized for their potential in developing new antiparasitic drugs. nih.gov Visceral leishmaniasis, a fatal disease caused by Leishmania species, requires new therapies due to issues with current treatments like toxicity and resistance. nih.gov

The development of antiparasitic agents has explored scaffolds that bear a guanidine (B92328) linkage, which has been identified as crucial for efficacy against L. donovani. nih.gov The 2-aminobenzamide (B116534) core is structurally related to scaffolds like 2-aminoquinazoline, which have been optimized as potent agents against Leishmania. This suggests that derivatives of 2-amino-N-(2,6-dichlorophenyl)benzamide could serve as a starting point for designing novel antileishmanial compounds. nih.gov The strategy involves modifying the core structure to enhance potency against the parasite while maintaining low cytotoxicity towards host cells.

Potential as Insecticides

Benzamide derivatives have been successfully developed as insecticides, functioning as insect growth regulators (IGRs). evitachem.comresearchgate.net These compounds can disrupt critical biological processes in insects, such as the formation of chitin (B13524), which is essential for their exoskeletons. evitachem.com

Research into novel benzamide structures has shown promising insecticidal and larvicidal activities. For example, certain benzamide derivatives substituted with pyridine-linked 1,2,4-oxadiazoles exhibited good activity against mosquito larvae. mdpi.com Another study focused on N, N′-substituted benzamide derivatives as potential agents against the white mango scale insect, a significant agricultural pest. researchgate.net These findings indicate that the 2-amino-N-(2,6-dichlorophenyl)benzamide scaffold could be explored for the development of new, effective, and potentially more selective insecticides to manage agricultural pests and disease vectors. researchgate.net

Table 2: Insecticidal Activity of Selected Benzamide Derivatives

| Compound Series | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| Benzoylphenyl ureas (e.g., Diflubenzuron) | Various insect pests (e.g., Pink Bollworm) | Inhibition of chitin synthesis, disrupting molting. evitachem.com | evitachem.com |

| Pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides | Mosquito larvae | 100% larvicidal activity at 10 mg/L for some compounds. mdpi.com | mdpi.com |

| N, N′-substituted benzamides | White mango scale insect (Aulacaspis tubercularis) | Significant mortality in nymphs and adult females. researchgate.net | researchgate.net |

Challenges in Drug Development for Benzamide Derivatives

Despite their therapeutic potential, the development of benzamide derivatives faces several challenges common to small molecule drug discovery. A primary hurdle is achieving a suitable balance between potency, selectivity, and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. researchgate.net

Key challenges include:

Off-Target Effects: Ensuring the compound is highly selective for its intended target is crucial to minimize side effects. For example, kinase inhibitors often face challenges with selectivity due to the conserved nature of the ATP-binding site across the kinome.

Pharmacokinetics and Bioavailability: Achieving good oral bioavailability can be difficult. The physicochemical properties of the molecule, such as solubility and lipophilicity, must be carefully optimized.

Metabolic Stability: Benzamide derivatives can be susceptible to metabolic degradation, leading to rapid clearance from the body and limiting their therapeutic window.

Toxicity: Potential cardiotoxicity, often related to the inhibition of the hERG potassium channel, is a common concern that must be addressed during preclinical development. researchgate.net

Cost and Complexity of Synthesis: The synthetic routes for complex derivatives can be lengthy and expensive, posing challenges for large-scale manufacturing. frontiersin.org

Overcoming these obstacles requires a multidisciplinary approach, integrating computational modeling, advanced synthetic chemistry, and comprehensive preclinical testing to advance promising benzamide-based candidates toward clinical application. frontiersin.orgnews-medical.net

Future Research Directions and Therapeutic Prospects

Exploration of Broader Biological Spectra

Initial studies have confirmed that 2-amino-N-(2,6-dichlorophenyl)benzamide possesses notable anticancer and antimicrobial activities. Research indicates its potential to inhibit targets crucial for cancer progression, such as histone deacetylases (HDACs) and the breakpoint cluster region-Abelson kinase (Bcr-Abl). Furthermore, some of its derivatives have demonstrated analgesic and anti-inflammatory effects, suggesting a wider range of pharmacological actions.

Future research should systematically explore a more extensive array of biological targets. Given the structural similarities of benzamide (B126) derivatives to known bioactive molecules, promising areas for investigation include:

Antiviral Activity: Derivatives of similar acetamide (B32628) compounds have been identified as inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov This suggests that 2-amino-N-(2,6-dichlorophenyl)benzamide could be screened for activity against HBV and other viruses where protein assembly is a critical life cycle component.

Enzyme Inhibition: The benzamide scaffold is present in various enzyme inhibitors. A series of N-(2-aminoethyl)benzamide analogues have been synthesized as potent, reversible inhibitors of monoamine oxidase-B (MAO-B), indicating a potential role in neurological disorders. nih.gov Screening against a panel of clinically relevant enzymes, such as kinases and proteases, could uncover novel therapeutic applications.

Gastrointestinal Motility: Recently, 2-amino-N-phenethylbenzamides have been synthesized and evaluated for the treatment of Irritable Bowel Syndrome (IBS), where they act as spasmolytics. mdpi.com This opens an avenue to test 2-amino-N-(2,6-dichlorophenyl)benzamide for similar smooth muscle relaxant properties.

Advanced Preclinical Development and In Vivo Studies

While in vitro data provides a strong rationale for the compound's potential, progression toward clinical use necessitates rigorous preclinical evaluation. To date, most in vivo research has focused on analogues rather than the parent compound itself. For instance, an N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide derivative (FNA), which acts as an HDAC inhibitor, demonstrated significant tumor growth inhibition (48.89%) in a HepG2 xenograft nude mouse model. nih.gov

Future preclinical development for 2-amino-N-(2,6-dichlorophenyl)benzamide should involve:

Xenograft Models: Establishing animal models, particularly xenografts for various human cancer cell lines, is crucial to validate the in vitro anticancer findings. nih.gov Studies have evaluated derivatives against colorectal and breast cancer cell lines, showing high potency. nih.gov